
5-(3-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(3-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 3-bromo-2-methylphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors One common method involves the reaction of 3-bromo-2-methylbenzonitrile with hydroxylamine to form the corresponding amidoxime, which is then cyclized to form the oxadiazole ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions under specific conditions.
Hydrolysis: The carboxylic acid group can be esterified or converted to other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze ester derivatives to the carboxylic acid.
Major Products
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the oxadiazole ring.
Hydrolysis: Products include the carboxylic acid or its derivatives.
Scientific Research Applications
5-(3-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Research: It is used as a probe to study biological pathways and interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methylbenzoic acid
- 3-Bromo-2-methylphenylboronic acid
- 5-Bromo-2-methyl-1,3,4-oxadiazole
Uniqueness
5-(3-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the oxadiazole ring and the carboxylic acid group, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Q & A
Q. Basic: What are the recommended synthetic routes for 5-(3-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves cyclocondensation of a carboxylic acid derivative with an amidoxime precursor. For example:
Amidoxime Formation : React 3-bromo-2-methylbenzoic acid hydrazide with hydroxylamine under reflux in ethanol/water (1:1) to form the amidoxime intermediate.
Oxadiazole Cyclization : Treat the amidoxime with a carbonyl source (e.g., trichloroacetic anhydride) in dry dichloromethane under inert atmosphere at 0–5°C.
Yield optimization requires precise stoichiometric ratios (1:1.2 amidoxime to carbonyl agent) and controlled temperature to minimize side reactions like over-oxidation. Purity is confirmed via HPLC (>95%) and NMR .
Q. Basic: How is structural characterization of this compound performed, and what spectroscopic markers distinguish it from analogs?
Answer:
Key techniques include:
- NMR :
- ¹H NMR : Aromatic protons near δ 7.2–8.1 ppm (meta-substituted bromophenyl), methyl group at δ 2.5–2.7 ppm.
- ¹³C NMR : Oxadiazole carbons at δ 165–170 ppm (C3), 155–160 ppm (C5).
- FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹), C=O (1720 cm⁻¹), and C–Br (550–600 cm⁻¹).
- X-ray Crystallography : Confirms planarity of the oxadiazole ring and dihedral angles between substituents (e.g., 15–25° for bromophenyl relative to oxadiazole) .
Q. Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?
Answer:
Discrepancies often arise from:
- Solvent Effects : In silico models (e.g., molecular docking) may overlook solvation. Validate using explicit solvent MD simulations (e.g., TIP3P water model).
- Metabolic Stability : Predicted binding affinity (e.g., Ki values) might not account for in vivo degradation. Perform parallel in vitro assays (e.g., microsomal stability tests) and adjust computational parameters for CYP450 interactions .
- Crystal Packing : X-ray structures (e.g., PDB entries) may show conformational differences vs. solution-state NMR. Use correlated spectroscopy (COSY/NOESY) to validate dynamic behavior .
Q. Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions, and what methodological adjustments are needed for Suzuki-Miyaura coupling?
Answer:
The 3-bromo-2-methylphenyl group participates in Suzuki-Miyaura coupling via Pd catalysis. Key considerations:
- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.
- Base Optimization : K₂CO₃ in dioxane/water (3:1) at 80°C improves coupling efficiency vs. weaker bases like NaHCO₃.
- Protecting Groups : Carboxylic acid may require protection (e.g., methyl ester) to prevent Pd deactivation. Post-coupling hydrolysis with LiOH/THF restores the acid moiety .
Q. Advanced: What in vitro models are suitable for evaluating this compound’s anticancer activity, and how are IC₅₀ values normalized?
Answer:
- Cell Lines : Use panels like NCI-60 or patient-derived xenograft (PDX) models for heterogeneity. For targeted studies, prioritize lines with overexpressed kinases (e.g., A549 for EGFR).
- Assay Design :
Q. Basic: What purification methods ensure high purity (>98%) for this compound, and how are residual solvents quantified?
Answer:
- Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane/EtOAc 70:30 → 50:50).
- Recrystallization : Ethanol/water (4:1) at −20°C yields needle-like crystals.
- Residual Solvent Analysis : GC-MS with headspace sampling (USP <467>) detects ppm-level traces of DCM or THF .
Q. Advanced: How do electronic effects of the methyl and bromine substituents modulate the compound’s acidity and binding affinity?
Answer:
- Acidity (pKa) : The electron-withdrawing bromine decreases pKa (~2.8–3.1) vs. unsubstituted analogs (pKa ~4.5), enhancing solubility in physiological buffers.
- Binding Affinity : DFT calculations (B3LYP/6-31G*) show the methyl group induces steric hindrance, while bromine enhances halogen bonding with protein targets (e.g., kinase ATP pockets). Validate via isothermal titration calorimetry (ITC) .
Q. Advanced: What computational tools predict metabolic pathways, and how are these validated experimentally?
Answer:
- In Silico Tools :
- SwissADME : Predicts Phase I/II metabolism (e.g., demethylation, glucuronidation).
- GLIDE/Prime-MMGBSA : Estimates metabolite binding to CYP450 isoforms.
- Validation :
Properties
Molecular Formula |
C10H7BrN2O3 |
---|---|
Molecular Weight |
283.08 g/mol |
IUPAC Name |
5-(3-bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O3/c1-5-6(3-2-4-7(5)11)9-12-8(10(14)15)13-16-9/h2-4H,1H3,(H,14,15) |
InChI Key |
HVQKGASWQKZNKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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